molecular formula C3H2BrClN2O2S B6603055 4-bromo-1H-pyrazole-5-sulfonyl chloride CAS No. 2468635-68-7

4-bromo-1H-pyrazole-5-sulfonyl chloride

Cat. No. B6603055
CAS RN: 2468635-68-7
M. Wt: 245.48 g/mol
InChI Key: HLVDQAWIANDTOZ-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrazole-5-sulfonyl chloride (4-BrP5SC) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile reagent that can be used in a variety of chemical reactions, such as nucleophilic substitution, condensation, and cyclization reactions. 4-BrP5SC has been used in the synthesis of heterocyclic compounds, drugs, and other organic compounds. It has also been used in the preparation of pharmaceutical intermediates, such as intermediates for the synthesis of antibiotics and antifungal agents.

Scientific Research Applications

4-bromo-1H-pyrazole-5-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It has also been used in the synthesis of drugs, such as antifungal agents and antibiotics. It has also been used in the preparation of pharmaceutical intermediates, such as intermediates for the synthesis of antifungal agents.

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrazole-5-sulfonyl chloride is related to its ability to act as a nucleophile in chemical reactions. It can react with an alkyl halide or an alkyl sulfonate to form a new bond. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aprotic solvent, such as DMF or DMSO.
Biochemical and Physiological Effects
4-bromo-1H-pyrazole-5-sulfonyl chloride has been found to have no acute toxicity or mutagenic effects. It has also been found to have no significant effects on the biochemical and physiological parameters of animals.

Advantages and Limitations for Lab Experiments

4-bromo-1H-pyrazole-5-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store. It is also a versatile reagent, which can be used in a variety of chemical reactions.
However, there are some limitations to the use of 4-bromo-1H-pyrazole-5-sulfonyl chloride in laboratory experiments. It is a strong oxidizing agent and can cause explosions if mishandled. It is also a corrosive compound and can cause skin and eye irritation.

Future Directions

There are several potential future directions for the use of 4-bromo-1H-pyrazole-5-sulfonyl chloride in scientific research. It could be used in the synthesis of new drugs, such as antifungal agents and antibiotics. It could also be used in the synthesis of new heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It could also be used in the synthesis of new pharmaceutical intermediates, such as intermediates for the synthesis of antifungal agents. Finally, it could be used in the synthesis of new organic compounds, such as polymers and dyes.

Synthesis Methods

4-bromo-1H-pyrazole-5-sulfonyl chloride can be synthesized by the reaction of 4-bromo-1H-pyrazole-5-sulfonyl chloride with an alkyl halide or an alkyl sulfonate in the presence of a base. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and is complete within a few hours. The reaction is relatively simple and can be scaled up for industrial production.

properties

IUPAC Name

4-bromo-1H-pyrazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2O2S/c4-2-1-6-7-3(2)10(5,8)9/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDQAWIANDTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrazole-5-sulfonyl chloride

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